![molecular formula C67H84N4O13 B11757265 methyl 4-[(1E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]-2-(3-{2-[2-(2-{2-[(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanamido]ethoxy}ethoxy)ethoxy]acetamido}propoxy)benzoate](/img/structure/B11757265.png)
methyl 4-[(1E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]-2-(3-{2-[2-(2-{2-[(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanamido]ethoxy}ethoxy)ethoxy]acetamido}propoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(1E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]-2-(3-{2-[2-(2-{2-[(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanamido]ethoxy}ethoxy)ethoxy]acetamido}propoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, ester groups, and amide linkages, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of ester and amide bonds. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions and purification methods is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(1E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]-2-(3-{2-[2-(2-{2-[(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanamido]ethoxy}ethoxy)ethoxy]acetamido}propoxy)benzoate
- Other esters and amides with similar structural features.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural complexity, which may confer unique properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C67H84N4O13 |
|---|---|
Peso molecular |
1153.4 g/mol |
Nombre IUPAC |
methyl 4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]-2-[3-[[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]propoxy]benzoate |
InChI |
InChI=1S/C67H84N4O13/c1-44(2)36-57(70-63(76)61(74)56(37-45-18-11-10-12-19-45)71-65(78)84-42-55-52-22-15-13-20-50(52)51-21-14-16-23-53(51)55)62(75)69-29-31-80-32-33-81-34-35-82-43-60(73)68-28-17-30-83-59-38-46(24-26-54(59)64(77)79-9)25-27-58(72)47-39-48(66(3,4)5)41-49(40-47)67(6,7)8/h10-16,18-27,38-41,44,55-57,61,74H,17,28-37,42-43H2,1-9H3,(H,68,73)(H,69,75)(H,70,76)(H,71,78)/b27-25+/t56-,57+,61+/m1/s1 |
Clave InChI |
FGCMDRAFEITGGM-XSPAECSDSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)OC)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
SMILES canónico |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)C=CC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)OC)NC(=O)C(C(CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)
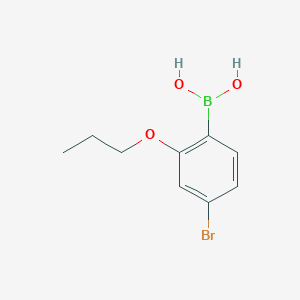
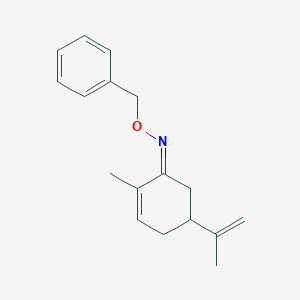
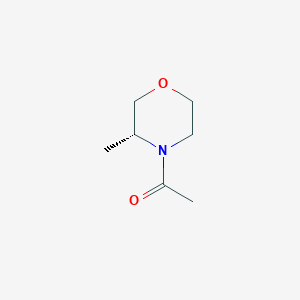
![4-Azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B11757214.png)
![[(2-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757215.png)
![rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B11757218.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11757224.png)
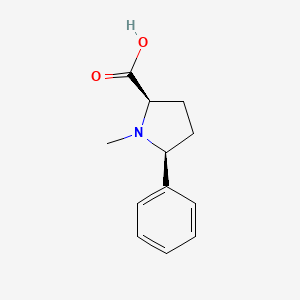
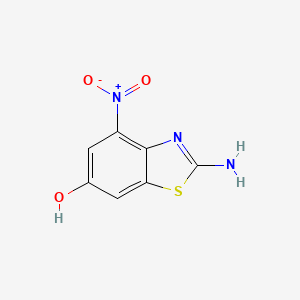
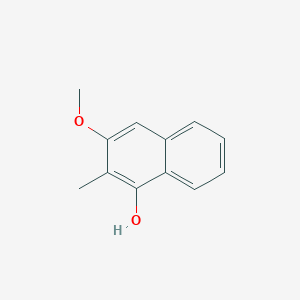
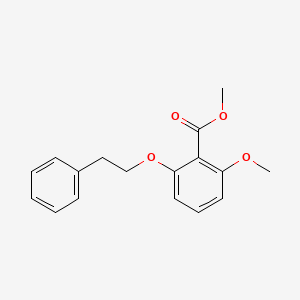
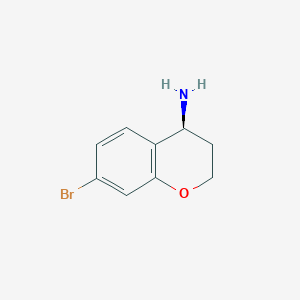
![3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B11757257.png)
